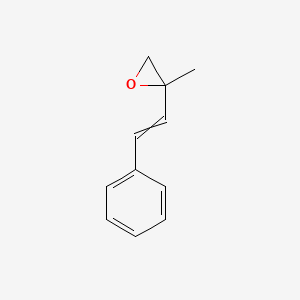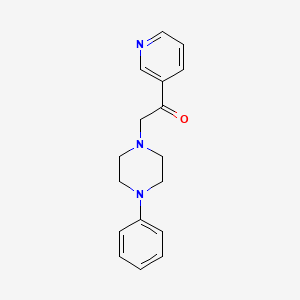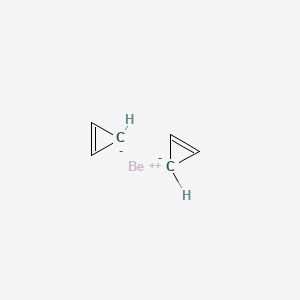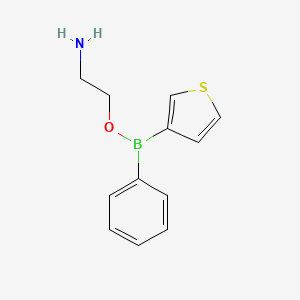
2-Aminoethyl phenyl(thiophen-3-yl)borinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl phenyl(thiophen-3-yl)borinate is an organoboron compound that features a boron atom bonded to a phenyl group, a thiophen-3-yl group, and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl phenyl(thiophen-3-yl)borinate typically involves the reaction of phenylboronic acid with thiophene-3-boronic acid under conditions that promote the formation of the borinate ester. This can be achieved through a condensation reaction in the presence of a suitable catalyst and solvent. The aminoethyl group can be introduced through a subsequent reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl phenyl(thiophen-3-yl)borinate can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl or thiophen-3-yl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted phenyl or thiophen-3-yl derivatives.
Aplicaciones Científicas De Investigación
2-Aminoethyl phenyl(thiophen-3-yl)borinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl phenyl(thiophen-3-yl)borinate in chemical reactions typically involves the formation of a boron-carbon bond through a transition metal-catalyzed process. In the Suzuki-Miyaura coupling, for example, the boron atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Thiophene-3-boronic acid: A boronic acid with a thiophen-3-yl group.
Aminoethylboronic acid: A boronic acid with an aminoethyl group.
Uniqueness
2-Aminoethyl phenyl(thiophen-3-yl)borinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both phenyl and thiophen-3-yl groups allows for diverse reactivity, while the aminoethyl group can enhance solubility and facilitate further functionalization.
Propiedades
Número CAS |
60288-68-8 |
|---|---|
Fórmula molecular |
C12H14BNOS |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
2-[phenyl(thiophen-3-yl)boranyl]oxyethanamine |
InChI |
InChI=1S/C12H14BNOS/c14-7-8-15-13(12-6-9-16-10-12)11-4-2-1-3-5-11/h1-6,9-10H,7-8,14H2 |
Clave InChI |
AZUPYQVNQFCXPX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CSC=C2)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


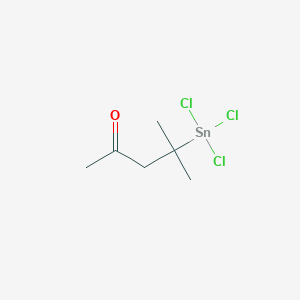
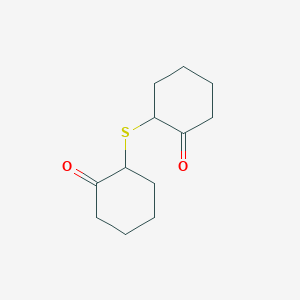
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

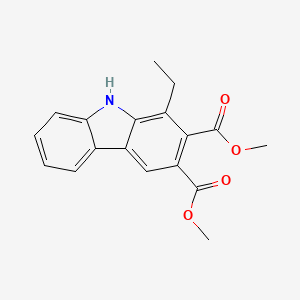
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
